Cas no 700854-72-4 (N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide)

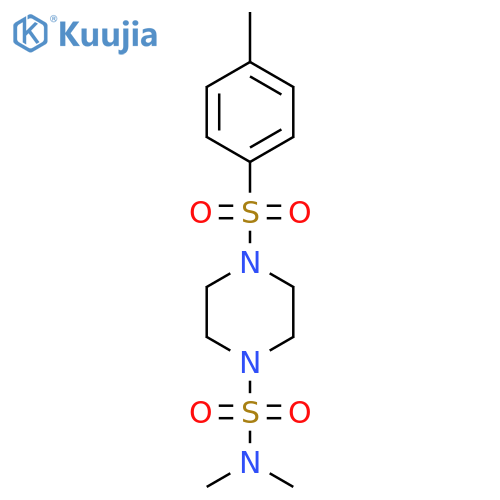

700854-72-4 structure

商品名:N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- SMR000075512

- IDI1_024292

- MLS000049494

- N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide

- AKOS000604974

- HMS2340A23

- 700854-72-4

- ChemDiv3_006382

- N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide

- MLS002546182

- CHEMBL1343432

- HMS1491C02

- N,N-dimethyl-4-tosylpiperazine-1-sulfonamide

- Z274555154

- N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-sulfonamide

- F1757-0168

- BRD-K22183500-001-01-6

-

- インチ: 1S/C13H21N3O4S2/c1-12-4-6-13(7-5-12)21(17,18)15-8-10-16(11-9-15)22(19,20)14(2)3/h4-7H,8-11H2,1-3H3

- InChIKey: APFFSAJLUFFCLI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(N1CCN(CC1)S(N(C)C)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 347.09734851g/mol

- どういたいしつりょう: 347.09734851g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 94.8Ų

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1757-0168-4mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-3mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-10mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-1mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-2μmol |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-5mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-10μmol |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-2mg |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1757-0168-5μmol |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide |

700854-72-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 |

N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

700854-72-4 (N,N-dimethyl-4-(4-methylbenzenesulfonyl)piperazine-1-sulfonamide) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量